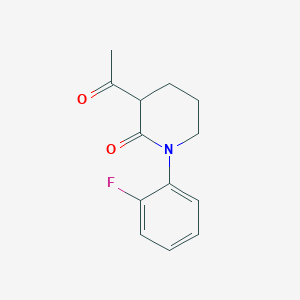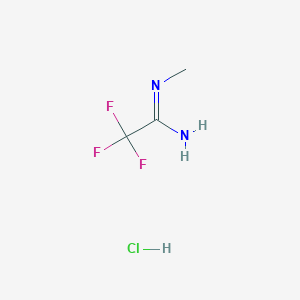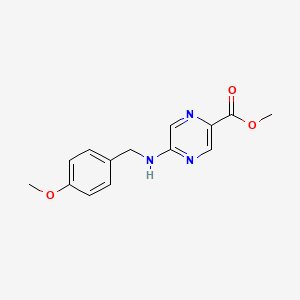
3-Acetyl-1-(2-fluorophenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-(2-fluorophenyl)piperidin-2-one, also known as Fleuron or FLP, is a chemical compound that belongs to the class of piperidinones. It has been studied for its potential pharmaceutical applications, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Potential in Neurology and Psychiatry:
- The synthesis of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel small molecule motilin receptor agonist, exhibits potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue, indicating its potential application in neurological or gastrointestinal disorders (Westaway et al., 2009).
Anticancer Potential:
- Zinc(II) complexes of 2-acetyl pyridine 1-(4-fluorophenyl)-piperazinyl thiosemicarbazone showed potent anticancer activity, significantly stronger than that of cis-platin. This highlights the compound's potential use as a cancer therapeutic agent, possibly due to its ability to inhibit tumor cell proliferation (Stanojković et al., 2010).
Synthetic Methodologies:
- Asymmetric synthesis of related compounds involves a domino process that leads to biologically interesting polysubstituted piperidines, indicating the compound's role in advancing synthetic methodologies for complex organic compounds (Salgado et al., 2019).
DNA Interaction Studies:
- Studies on N-acyl- t-3-ethyl- r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones show significant antibacterial activity and moderate antioxidant activities, along with DNA binding capabilities. This suggests potential applications in the field of genetics or drug design (Mohanraj & Ponnuswamy, 2018).
Pharmaceutical Development:
- The hydroformylation of related compounds is a key step in the synthesis of Fluspirilen and Penfluridol, neuroleptic agents. This highlights the compound's significance in the synthesis of pharmaceuticals (Botteghi et al., 2001).
Propiedades
IUPAC Name |
3-acetyl-1-(2-fluorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-9(16)10-5-4-8-15(13(10)17)12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRARZCJDQSHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)
![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B3011708.png)
![[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3011709.png)
![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)
![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)



![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3011721.png)